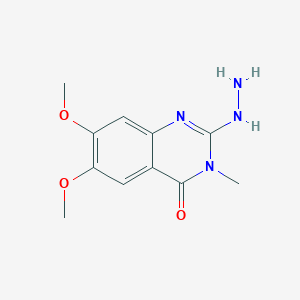

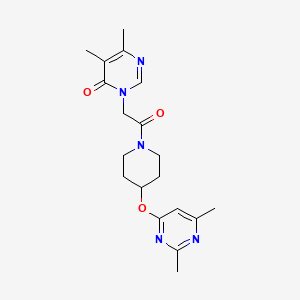

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, a compound’s description would include its IUPAC name, common names, and its role or uses in industry or research.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of each reaction.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Tautomerism and Chemical Properties

- A study of the tautomerism of guanidines, including 2-hydrazino-3-phenylquinazolin-4(3H)-one, revealed its predominant existence in the imino tautomer form in DMSO solution (Ghiviriga et al., 2009).

Reaction with Trifluoromethyl-β-Diketones

- Research on the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones showed the formation of various compounds including unexpected products like 1,2,4-triazolo[4,3-a]quinoxalines (Aggarwal et al., 2009).

Pharmacological Investigations

- A study synthesized novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones by cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, exploring its potential as H1-antihistaminic agents (Alagarsamy et al., 2005).

Synthesis of Quinazoline Derivatives

- Research on the synthesis of new 2-substituted quinazoline derivatives, involving reactions with hydrazino derivatives, highlighted the versatility of these compounds (Deshmukh et al., 2012).

Condensation and Triazoloquinazolines Synthesis

- A study demonstrated the condensation of 2-hydrazino-4(3H)-quinazolinone with bielectrophilic reagents to yield triazoloquinazolines, further contributing to our understanding of quinazoline chemistry (Badawy et al., 1990).

Formation of 1-Methyl[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-ones

- Research into the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone showed the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, indicating a complex reaction pathway (Danylchenko et al., 2015).

Synthesis and Antifungal Activity of Quinazolin-4(3H)-one Derivatives

- A novel group of 6-iodoquinazolin-4(3H)-one derivatives was prepared starting from 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, highlighting the compound's role in synthesizing heterocyclic compounds with potential antifungal activities (El-Hashash et al., 2015).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions or applications for the compound.

Propiedades

IUPAC Name |

2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-15-10(16)6-4-8(17-2)9(18-3)5-7(6)13-11(15)14-12/h4-5H,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFBXBXSAPOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)

![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)

![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)

![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)

![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)